molecular formula C29H36O15 B1683046 Verbascoside CAS No. 61276-17-3

Verbascoside

Cat. No.: B1683046
CAS No.: 61276-17-3
M. Wt: 624.6 g/mol
InChI Key: FBSKJMQYURKNSU-HTBVKDSYSA-N
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Mechanism of Action

Target of Action

Acteoside has been shown to have good druggability, and 13 protein targets were predicted . These potential targets are mainly associated with cancer, metabolism, antioxidant effects, and other physiological processes . In a study on hepatocellular carcinoma (HCC), it was found that Acteoside exerts an antitumor effect possibly through its up-regulation of p53 levels as well as inhibition of kallikrein-related peptidase (KLK) expression .

Mode of Action

The mode of action of Acteoside involves its interaction with its targets, leading to various changes. For instance, it has been shown to have antioxidative stress, antiapoptosis, and maintenance of steady intracellular calcium . In addition, fluorescence quenching and molecular docking simulation studies showed that Acteoside potentially interacts with hemoglobin in a one: one binding mode mediated mainly by the involvement of hydrophobic forces .

Biochemical Pathways

Acteoside is predicted to multitargets and multipathways to form a network that exerts systematic pharmacological effects . It has been shown to alter lipid metabolism and synthesis by regulating the expression of multiple genes, including Scarb1, Scarb2, Srebf1, Dhcr7, Acat2, Hmgcr, Fdft1, and Lss, which are involved several pathways, such as the glycolytic, AMPK, and fatty acid degradation pathways .

Pharmacokinetics

The pharmacokinetics of Acteoside, including its absorption, distribution, metabolism, and excretion (ADME) properties, are yet to be fully annotated . It has been suggested that acteoside has good drug-likeness .

Result of Action

The molecular and cellular effects of Acteoside’s action are quite extensive. It has been shown to inhibit cell proliferation, colony formation, and migration in all the three human HCC cell lines BEL7404, HLF, and JHH-7 . Furthermore, Acteoside treatment notably up-regulates IL-10, down-regulates the levels of IL-1β and TNF-α, and inhibits the protein expression of JAK2/STAT3, NF-κB p65, IKKα/β, and IKB of colon .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acteoside. For instance, it has been suggested that flare-ups and relapses caused by excessive inflammatory responses in genetically susceptible hosts, antibiotic administration, microbial dysbiosis, or environmental factors like dietary factors can influence the action of Acteoside .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acteoside can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction from plants such as Ligustrum robustum and Cistanche tubulosa . The extraction process typically involves the use of solvents like ethanol or methanol, followed by purification using techniques such as column chromatography .

Industrial Production Methods: Industrial production of acteoside often involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, and the acteoside is purified using advanced chromatographic techniques .

Scientific Research Applications

Acteoside has a wide range of scientific research applications:

Properties

CAS No.

61276-17-3

Molecular Formula

C29H36O15

Molecular Weight

624.6 g/mol

IUPAC Name

[(3R,5R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20?,22?,23?,24+,25+,26+,27?,28?,29-/m0/s1

InChI Key

FBSKJMQYURKNSU-HTBVKDSYSA-N

Isomeric SMILES

C[C@H]1C(C([C@H]([C@@H](O1)OC2[C@H](C(OC([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O

Appearance

Solid powder

61276-17-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acteoside
kusaginin
verbascoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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